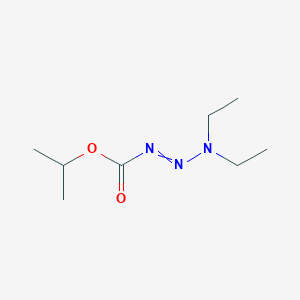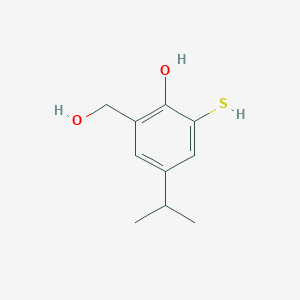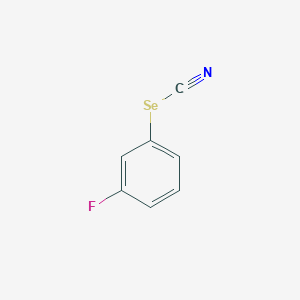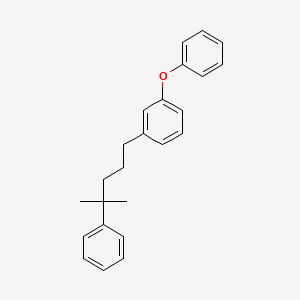
Propan-2-yl 3,3-diethyltriaz-1-ene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl 3,3-diethyltriaz-1-ene-1-carboxylate: is an organic compound that belongs to the class of triazene derivatives. Triazene compounds are known for their diverse chemical reactivity and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a triazene moiety attached to a carboxylate group, with propan-2-yl and diethyl substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Propan-2-yl 3,3-diethyltriaz-1-ene-1-carboxylate typically involves the reaction of a suitable triazene precursor with propan-2-yl and diethyl reagents under controlled conditions. One common method involves the diazotization of a primary amine followed by coupling with an appropriate carboxylate ester. The reaction conditions often require acidic or basic catalysts to facilitate the formation of the triazene linkage.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for achieving high efficiency in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: Propan-2-yl 3,3-diethyltriaz-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the triazene moiety into amines or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions (e.g., temperature, solvent).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Applications De Recherche Scientifique
Chemistry: Propan-2-yl 3,3-diethyltriaz-1-ene-1-carboxylate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and materials.
Biology: In biological research, triazene derivatives are studied for their potential as enzyme inhibitors and probes for biochemical pathways.
Medicine: The compound’s structural features make it a candidate for drug development, especially in designing molecules with anticancer or antimicrobial properties.
Industry: In industrial applications, this compound is used in the synthesis of polymers, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Propan-2-yl 3,3-diethyltriaz-1-ene-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The triazene moiety can undergo metabolic activation to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The specific pathways and targets depend on the context of its application, such as its use as a drug or a biochemical probe.
Comparaison Avec Des Composés Similaires
- Propan-2-yl 3,3-dimethyltriaz-1-ene-1-carboxylate
- Propan-2-yl 3,3-diethyltriaz-1-ene-1-sulfonate
- Propan-2-yl 3,3-diethyltriaz-1-ene-1-phosphate
Uniqueness: Propan-2-yl 3,3-diethyltriaz-1-ene-1-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both propan-2-yl and diethyl groups influences its reactivity and interaction with molecular targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
88014-79-3 |
|---|---|
Formule moléculaire |
C8H17N3O2 |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
propan-2-yl N-(diethylhydrazinylidene)carbamate |
InChI |
InChI=1S/C8H17N3O2/c1-5-11(6-2)10-9-8(12)13-7(3)4/h7H,5-6H2,1-4H3 |
Clé InChI |
KFMXAFJOPCZGIW-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)N=NC(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium](/img/structure/B14386416.png)
![2,6-Difluoro-N-[(2-fluoro-4-iodophenyl)carbamoyl]benzamide](/img/structure/B14386418.png)
![{2-[(Diazonioacetyl)oxy]ethyl}(trimethyl)ammonium diiodide](/img/structure/B14386421.png)
![2-[(2-Oxo-2-phenylethyl)sulfanyl]-1-phenylethyl acetate](/img/structure/B14386436.png)

![2-Methyl-N-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]propanamide](/img/structure/B14386452.png)
![Diethyl [1-(furan-2-yl)-5-methyl-3-oxohex-4-en-1-yl]phosphonate](/img/structure/B14386469.png)
![2-(2-Chlorophenyl)-N-[1-(4-chlorophenyl)ethyl]-N-methylacetamide](/img/structure/B14386480.png)
![2,4-dimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14386486.png)

![Hexadecyl 2-[(3-nitrobenzoyl)oxy]benzoate](/img/structure/B14386492.png)
